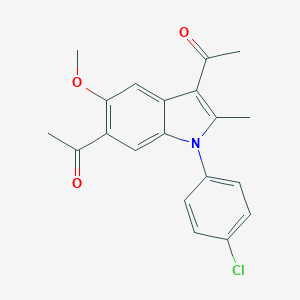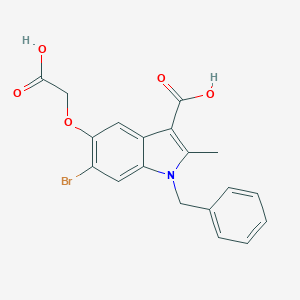
N-(2,4-difluorophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-phenoxypropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DFP-10825 belongs to the class of amides and has a molecular weight of 325.3 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that N-(2,4-difluorophenyl)-2-phenoxypropanamide may act as an inhibitor of certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and pain management.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-phenoxypropanamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily determined. It has also been found to have low toxicity in vitro and in vivo. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-phenoxypropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-phenoxypropanamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for cancer treatment, inflammation, and pain management. Additionally, the development of more selective analogs of N-(2,4-difluorophenyl)-2-phenoxypropanamide may lead to the discovery of more potent and specific drugs.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2-phenoxypropanamide involves the reaction between 2,4-difluoroaniline and 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,4-difluorophenyl)-2-phenoxypropanamide as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been studied for its potential pharmacological properties in various scientific research areas, including cancer treatment, inflammation, and pain management. In cancer treatment, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
Formule moléculaire |
C15H13F2NO2 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-8-7-11(16)9-13(14)17/h2-10H,1H3,(H,18,19) |
Clé InChI |
ANDLDHHXXPTLDZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)


![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)
![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)